2-(Benzyloxy)-5-bromo-1,3-bis(propan-2-yl)benzene
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Overview
Description
2-(Benzyloxy)-5-bromo-1,3-bis(propan-2-yl)benzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a bromine atom, and two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-1,3-bis(propan-2-yl)benzene can be achieved through a multi-step process involving the following key steps:
Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol (C6H5CH2OH) and a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromo-1,3-bis(propan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives
Reduction: Hydrogen-substituted benzene derivative
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromo-1,3-bis(propan-2-yl)benzene would depend on its specific application. In general, the compound’s effects would be mediated through interactions with molecular targets such as enzymes, receptors, or other proteins. The benzyloxy group, bromine atom, and isopropyl groups could influence the compound’s binding affinity and specificity for these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-5-chloro-1,3-bis(propan-2-yl)benzene: Similar structure with a chlorine atom instead of bromine.
2-(Benzyloxy)-5-fluoro-1,3-bis(propan-2-yl)benzene: Similar structure with a fluorine atom instead of bromine.
2-(Benzyloxy)-5-iodo-1,3-bis(propan-2-yl)benzene: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(Benzyloxy)-5-bromo-1,3-bis(propan-2-yl)benzene imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs
Properties
Molecular Formula |
C19H23BrO |
---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
5-bromo-2-phenylmethoxy-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C19H23BrO/c1-13(2)17-10-16(20)11-18(14(3)4)19(17)21-12-15-8-6-5-7-9-15/h5-11,13-14H,12H2,1-4H3 |
InChI Key |
NHUHMIHMGPZTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1OCC2=CC=CC=C2)C(C)C)Br |
Origin of Product |
United States |
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